2,4-difluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in medicinal chemistry, synthetic organic chemistry, and industrial applications due to its versatile reactivity and potential therapeutic benefits .
Synthetic Routes and Reaction Conditions:
Cyclization and Cycloaddition Reactions: These methods involve the formation of the quinoline ring system through cyclization of appropriate precursors.
Nucleophilic Substitution: Direct fluorination of quinoline derivatives or displacement of halogen atoms with fluorine can produce this compound.
Cross-Coupling Reactions: Utilizing organometallic compounds in cross-coupling reactions can also be an effective method for synthesizing this compound.
Industrial Production Methods: Industrial production often involves scalable methods such as catalytic processes and continuous flow reactions to ensure high yield and purity. The use of palladium-catalyzed reactions, for instance, is common in large-scale synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and DNA. For instance, in antibacterial applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of a covalent enzyme-DNA complex and subsequent bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity .
Comparison with Similar Compounds
- 2-Fluoroquinoline
- 4-Fluoroquinoline
- 2,4-Dichloroquinoline
Comparison: 2,4-Difluoroquinoline is unique due to the presence of two fluorine atoms at specific positions on the quinoline ring, which significantly enhances its biological activity compared to mono-fluorinated or non-fluorinated quinolines. This dual fluorination can lead to improved pharmacokinetic properties and increased potency in medicinal applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 2,4-difluoroquinoline can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-chloro-4-fluoroaniline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "copper(I) bromide", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Nitration of 2-chloro-4-fluoroaniline with a mixture of nitric and sulfuric acid to yield 2-chloro-4-fluoro-1-nitrobenzene.", "Step 2: Reduction of 2-chloro-4-fluoro-1-nitrobenzene with sodium borohydride in the presence of acetic acid to yield 2-chloro-4-fluoroaniline.", "Step 3: Alkylation of 2-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of sodium ethoxide to yield 2-ethyl-4-fluoro-1H-quinoline-3-carboxylic acid ethyl ester.", "Step 4: Cyclization of 2-ethyl-4-fluoro-1H-quinoline-3-carboxylic acid ethyl ester with copper(I) bromide in acetic acid to yield 2-ethyl-4-fluoroquinoline-3-carboxylic acid ethyl ester.", "Step 5: Hydrolysis of 2-ethyl-4-fluoroquinoline-3-carboxylic acid ethyl ester with sodium hydroxide to yield 2-ethyl-4-fluoroquinoline-3-carboxylic acid.", "Step 6: Decarboxylation of 2-ethyl-4-fluoroquinoline-3-carboxylic acid with hydrochloric acid to yield 2-ethyl-4-fluoroquinoline.", "Step 7: Fluorination of 2-ethyl-4-fluoroquinoline with sodium nitrite and hydrochloric acid to yield 2,4-difluoroquinoline.", "Step 8: Purification of 2,4-difluoroquinoline by washing with sodium bicarbonate solution, drying with magnesium sulfate, and distillation in the presence of water." ] } | |
CAS No. |
771-38-0 |
Molecular Formula |
C9H5F2N |
Molecular Weight |
165.14 g/mol |
IUPAC Name |
2,4-difluoroquinoline |
InChI |
InChI=1S/C9H5F2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H |
InChI Key |
ZXNIYBHDTBZZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.